molecular formula C20H18BrNO2 B1337278 4-bromo-N,N-bis(4-methoxyphenyl)aniline CAS No. 194416-45-0

4-bromo-N,N-bis(4-methoxyphenyl)aniline

Cat. No. B1337278
M. Wt: 384.3 g/mol
InChI Key: XXCDCFFPMMCPEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-bromo-N,N-bis(4-methoxyphenyl)aniline involves various strategies, as seen in the preparation of liquid crystalline properties of brominated anilines and bromophenyl-indoles. For instance, a homologous series of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines was prepared, highlighting the influence of the bromine atom on mesomorphic properties . Similarly, the facile synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s was achieved using a one-pot procedure, which led to the formation of high-spin cationic states upon oxidation . Another study reported the synthesis of a Schiff base, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, and its crystal structure was characterized by X-ray diffraction . Additionally, the synthesis of 3-(4′-bromophenyl)-4,6-dimethoxy-2-methylindole from 4,6-dimethoxyaniline using the modified Bischler method was described, showcasing the versatility of brominated aniline derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives is characterized by the presence of bromine, which can significantly influence the overall conformation and properties of the molecule. The crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline revealed a monoclinic crystal system with two independent molecules exhibiting different dihedral angles between the aromatic rings . In the case of all-para-brominated oligo(N-phenyl-m-aniline)s, a U-shaped structure was observed, suggesting a propensity for helical structures . The structural characterization of these compounds is crucial for understanding their behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of brominated aniline derivatives is diverse, as evidenced by the synthesis of various compounds. The presence of a bromine atom can facilitate further chemical transformations due to its reactivity. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s involved the use of benzyltrimethylammonium tribromide, which led to the formation of high-spin cationic states upon oxidation, indicating the potential for redox reactions . The synthesis of the Schiff base also implies the reactivity of the brominated aniline with other functional groups to form new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are closely related to their molecular structure. The presence of the bromine atom and other substituents can alter the thermal behavior, mesomorphic properties, and phase transition temperatures of these compounds. For example, the synthesized series of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines displayed enantiotropic smectic phases, with the phase transition temperatures being influenced by the molecular structure . The redox properties of the all-para-brominated oligo(N-phenyl-m-aniline)s were investigated, showing the ability to be oxidized into dications with triplet spin-multiplicity . These properties are essential for the potential application of these compounds in materials science and electronics.

Scientific Research Applications

Antibacterial Activities

4-Bromo-N,N-bis(4-methoxyphenyl)aniline and its derivatives have been studied for their antibacterial properties. A research indicated that two new Schiff bases derived from this compound showed moderate antibacterial activities against four human pathogenic bacteria. Structural optimization by Density Functional Theory (DFT) calculations was performed alongside the antibacterial screening (Salehi et al., 2015). Another study synthesized Schiff base ligands and their metal complexes with this compound, which were tested for antimicrobial activity against various bacterial and fungal species, showing the potential of this compound in antimicrobial applications (Pandya et al., 2014).

Optoelectronic and Electrochromic Applications

The compound has been investigated for its potential in optoelectronic and electrochromic applications. A study focused on synthesizing compounds based on 4-bromo-N,N-bis(4-methoxyphenyl)aniline for use as a hole transporting layer (HTL) in electronic devices. The synthesized compounds showed promising optical and electrochemical properties, indicating their potential as HTL materials (Ayudha & Ariefin, 2020). Another research synthesized ambipolar polyimides containing this compound, which exhibited ambipolar electrochromic behavior and stable electrochemical oxidation behavior, suggesting their suitability for electrochromic applications (Huang et al., 2011).

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of 4-bromo-N,N-bis(4-methoxyphenyl)aniline have been explored. One study synthesized mono- and di-substituted anthraquinone derivatives of this compound and found significant nonlinear absorption coefficients and two-photon absorption cross-sections, making them promising for nonlinear optical applications (Xu et al., 2017).

Synthesis and Characterization of Novel Compounds

Research also includes the synthesis and characterization of novel compounds involving 4-bromo-N,N-bis(4-methoxyphenyl)aniline. A study focused on the synthesis of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine derivatives, highlighting the compound's role in creating new chemical entities (Qi-don, 2015).

Catalysis Applications

The compound's derivatives have been investigated for their catalytic properties. A catalytic system involving this compound was developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, showing the compound's potential in catalysis (Verma et al., 2016).

Safety And Hazards

4-Bromo-N,N-bis(4-methoxyphenyl)aniline is associated with certain hazards. It can cause skin and eye irritation . Precautionary measures include rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCDCFFPMMCPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-bis(4-methoxyphenyl)aniline

CAS RN

194416-45-0
Record name 4-Bromo-4',4''-dimethoxytriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2. N,N-bis(4-methoxyphenyl)aniline 1 (9.0 g, 29.5 mmol) was dissolved in 100 mL dimethylformamide in a 250 mL round bottom flask. N-bromosuccinimide (5.25 g, 29.5 mmol) was dissolved in 30 mL dimethylformamide and added dropwise to the reaction mixture. The reaction was allowed to stir at room temperature while being monitored by thin layer chromatography (TLC) (Reaction Time=23 h). The reaction mixture was quenched using 600 mL water and extracted with 4×150 mL dichloromethane. The organic layers were combined and washed with 4×150 mL saturated sodium thiosulfate solution and dried over sodium sulfate. The solvent was removed under reduced pressure. The product was purified along with materials prepared previously using flash chromatography on silica gel eluting with 5:1 hexanes:ethylacetate (12.1 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.28 (d, J=9.0 Hz, 2H), 7.05 (d, J=9.0 Hz, 4H), 6.90 (d, J=9.0 Hz, 4H), 6.73 (d, J=9.0 Hz, 2H), 3.77 (s, 6H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
BG Kim, W Jang, H Jeon, S Lee, WS Han… - Solar Energy Materials …, 2020 - Elsevier
Hole transporting layer (HTL) is crucial in the development of high-performance perovskite solar cell (PSC). Here, Cb-OMe (4,4'-(ortho-carborane)bis(N,N-bis(4-methoxyphenyl)aniline) …
Number of citations: 7 www.sciencedirect.com
D Demeter, V Jeux, P Leriche… - Advanced Functional …, 2013 - Wiley Online Library
The synthesis of donor‐acceptor molecules involving triarylamines and dicyanovinyl blocks is described. Optical and electrochemical results show that rigidification of the acceptor part …
Number of citations: 49 onlinelibrary.wiley.com
X Li, YL Wang, C Chen, YF Han - Chemistry–A European …, 2023 - Wiley Online Library
Developing luminescent radicals with tunable emission is a challenging task due to the limitation of alternative skeletons. Herein, a series of carbene‐triphenylamine hybrids were …
J Jia, D Feng, Y Sha, C Zhou, G Liang, Y She - Tetrahedron, 2020 - Elsevier
A series of quinacridone third-order nonlinear optical chromophores containing phenyl, 4-methoxyphenyl and N,N-bis(4-methoxyphenyl)aniline groups were designed and synthesized. …
Number of citations: 9 www.sciencedirect.com
HD Pham, H Hu, K Feron, S Manzhos, H Wang… - Solar …, 2017 - Wiley Online Library
In this report, two simple cost efficient solution processable small molecular hole transporting materials (HTMs) are synthesized and used successfully in inverted perovskite devices. …
Number of citations: 66 onlinelibrary.wiley.com
HD Pham, Z Wu, LK Ono, S Manzhos… - Advanced Electronic …, 2017 - Wiley Online Library
This study reports two new, simple and cost‐effective hole transporting materials for perovskite solar cells. These novel structures namely N 4 ,N 4 ,N 4 ′″,N 4 ′″‐tetrakis(4‐…
Number of citations: 65 onlinelibrary.wiley.com
HD Pham, H Hu, FL Wong, CS Lee, WC Chen… - Journal of Materials …, 2018 - pubs.rsc.org
In this work, three novel acene-based organic semiconductors, including 2,7-bis(trimethylstannyl)naphtho[2,1-b:6,5-b′]dithiophene (TPA-NADT-TPA), 4,4′-(anthracene-2,6-diyl)bis(N,…
Number of citations: 50 pubs.rsc.org
VSH Ayudha, M Ariefin - Jurnal Kimia …, 2020 - download.garuda.kemdikbud.go.id
, 4”-(quinoxaline-2, 3-diyl) bis (N, N-bis (4 (methoxyphenyl)-[i, i’-biphenyl]-4-amine)(DNB), 4’, 4’”, 4 tetrayl) tetrakis (N, N-bis (4-methoxyphenyl)-[i, i’-biphenyl]-4-amine)(bDNB), and 4’, 4’’’…
Number of citations: 1 download.garuda.kemdikbud.go.id
HD Pham, TT Do, J Kim… - Advanced Energy …, 2018 - Wiley Online Library
In this report, highly efficient and humidity‐resistant perovskite solar cells (PSCs) using two new small molecule hole transporting materials (HTM) made from a cost‐effective precursor …
Number of citations: 143 onlinelibrary.wiley.com
SY Kim, MJ Kim, M Ahn, KM Lee, KR Wee - Dyes and Pigments, 2021 - Elsevier
We have successfully prepared a series of pyrene based donor-acceptor-donor (DAD) molecules, 1,6-bis[(N,N-p-(R)-diphenylamino)phenyl]pyrene (R = CN (Py-CN), F (Py-F), H (Py-H), …
Number of citations: 9 www.sciencedirect.com

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